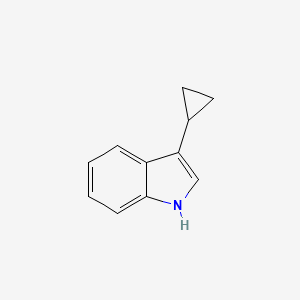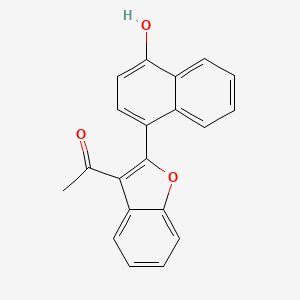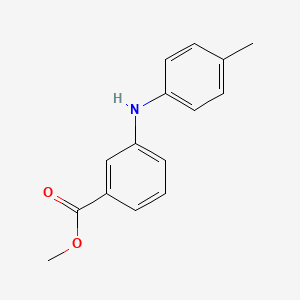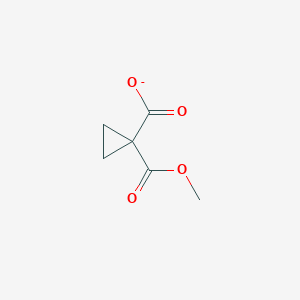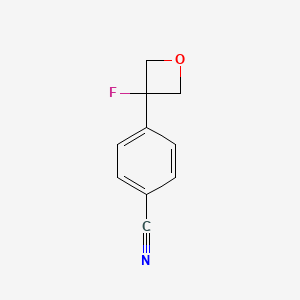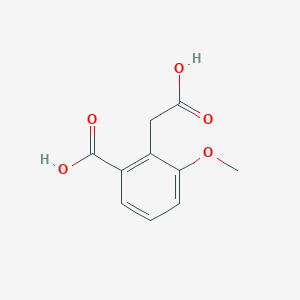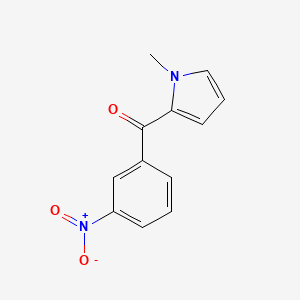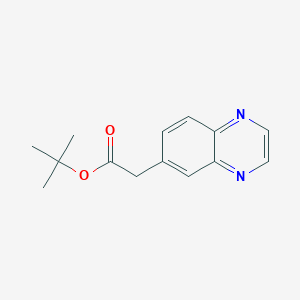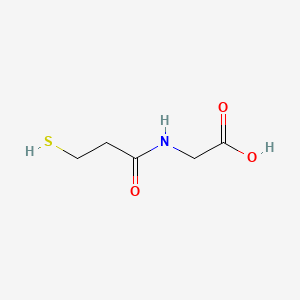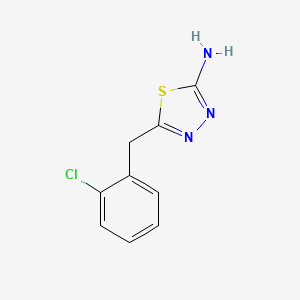![molecular formula C10H12N2O B8694113 4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)
4-[(2-Hydroxyethyl)methylamino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxyethyl)methylamino]benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzonitrile, characterized by the presence of a hydroxyethyl and a methylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)methylamino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with N-methylaminoethanol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the N-(2-hydroxyethyl)-N-methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
4-[(2-Hydroxyethyl)methylamino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: The major product is 4-[N-(2-oxoethyl)-N-methylamino]benzonitrile.
Reduction: The major product is 4-[N-(2-hydroxyethyl)-N-methylamino]benzylamine.
Substitution: Depending on the substituent introduced, products such as 4-bromo-[N-(2-hydroxyethyl)-N-methylamino]benzonitrile can be formed.
科学研究应用
4-[(2-Hydroxyethyl)methylamino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-[(2-Hydroxyethyl)methylamino]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxyethyl)benzonitrile
- 4-(N-Methylamino)benzonitrile
- 4-(2-Hydroxyethyl)-N,N-dimethylamino]benzonitrile
Uniqueness
4-[(2-Hydroxyethyl)methylamino]benzonitrile is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
4-[2-hydroxyethyl(methyl)amino]benzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(6-7-13)10-4-2-9(8-11)3-5-10/h2-5,13H,6-7H2,1H3 |
InChI 键 |
UKGSIHIJEOWAKP-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

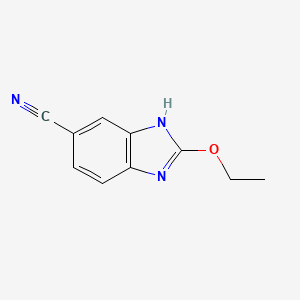
![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)
